1-(4-fluorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
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Overview
Description
Scientific Research Applications
Orexin Receptor Antagonism and Eating Disorders
Research indicates that compounds acting as orexin receptor (OX1R) antagonists, such as certain urea derivatives, play a significant role in modulating feeding, arousal, stress, and drug abuse behaviors. In a study exploring compulsive food consumption, derivatives similar in function were evaluated for their effects on binge eating in female rats, suggesting potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Drug Synthesis and Pharmacokinetics
Another aspect of scientific research involves the synthesis of stable isotopically labeled compounds for use as internal standards in pharmacokinetic studies. A study detailed the synthesis of a deuterium-labeled urea derivative, highlighting its utility in drug absorption and distribution analysis (Liang et al., 2020).
Anion Recognition and Molecular Interaction
Functionalized phenyl urea and thiourea derivatives have been synthesized and studied for their anion recognition properties. These compounds exhibit photophysical properties that could be leveraged in sensing applications, demonstrating the versatility of urea derivatives in material science and analytical chemistry (Singh et al., 2016).
Enzyme Inhibition and Therapeutic Applications
Research on tetrahydropyrimidine-5-carboxylates, another group of cyclic urea derivatives, has explored their metal chelating effects and inhibitory profiles against various enzymes. These compounds have shown effective inhibition profiles against enzymes relevant to conditions such as Alzheimer's disease, suggesting potential therapeutic applications (Sujayev et al., 2016).
Pesticide Action and Chemical Structure Analysis
The crystal structure analysis of flufenoxuron, a benzoylurea pesticide, provides insights into the molecular interactions and stability of urea derivatives used in pest control. Understanding these structures aids in designing more effective and environmentally safe pesticides (Jeon et al., 2014).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O3/c1-28-11-10-24-18(27)25(23-22-24)16-8-6-15(7-9-16)21-17(26)20-12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCPMWNTDSEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea |
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